![molecular formula C23H24N6O3 B2652988 4-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide CAS No. 899980-83-7](/img/structure/B2652988.png)
4-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide
説明
The compound 4-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide is a benzamide derivative featuring a pyridazine core linked to a phenyl group via a 4-methylpiperazine moiety. The benzamide scaffold is substituted with a nitro group at the 3-position and a methyl group at the 4-position.
Its development may aim to address resistance mutations or improve pharmacokinetic profiles observed in existing therapies.
特性
IUPAC Name |
4-methyl-N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-16-6-7-18(15-21(16)29(31)32)23(30)24-19-5-3-4-17(14-19)20-8-9-22(26-25-20)28-12-10-27(2)11-13-28/h3-9,14-15H,10-13H2,1-2H3,(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSQRYWXLLNFNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylpiperazine with a pyridazine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
4-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol and DMF are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学的研究の応用
Medicinal Chemistry and Therapeutic Applications
1.1 Antitumor Activity
Research indicates that compounds similar to 4-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide have been evaluated for their antitumor properties. For instance, derivatives of benzamide have shown efficacy against various cancer types by inhibiting specific kinases involved in tumor proliferation. The compound's structural features, including the piperazine and pyridazine moieties, are crucial for its interaction with target proteins, enhancing its potential as an anticancer agent .
1.2 Kinase Inhibition
The compound is structurally related to known Bcr-Abl tyrosine kinase inhibitors such as Imatinib and Nilotinib, which are used in the treatment of chronic myeloid leukemia (CML) and other malignancies. The presence of the piperazine ring is significant for binding affinity to kinase targets, suggesting that this compound could serve as a lead compound for developing new kinase inhibitors .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic potential. The following table summarizes key structural components and their associated biological activities:
Structural Component | Biological Activity |
---|---|
Piperazine Ring | Enhances binding to kinases |
Pyridazine Moiety | Contributes to selectivity for cancer targets |
Nitro Group | Potentially involved in electron transfer reactions |
Case Studies and Research Findings
Several studies have investigated the pharmacological profile of compounds related to this compound:
- A study published in Molecular Cancer Therapeutics demonstrated that similar benzamide derivatives exhibited significant inhibition of RET kinase activity, leading to reduced cell proliferation in RET-driven cancers .
- Another research article highlighted the synthesis and evaluation of novel benzamide derivatives, which showed promising results in preclinical models for various cancers, emphasizing the importance of the piperazine structure for enhancing bioactivity and selectivity .
作用機序
The mechanism of action of 4-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in the Benzamide Class
Ponatinib (AP24534)
- Structure : 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide.
- Key Features :
- A triple bond (ethynyl linker) connects the imidazopyridazine and benzamide groups.
- Trifluoromethyl (-CF₃) substituent at the 3-position of the terminal phenyl ring.
- Targets : Pan-BCR-ABL inhibitor, effective against the T315I "gatekeeper" mutation in chronic myeloid leukemia (CML) .
- Comparison: The target compound replaces ponatinib’s trifluoromethyl group with a nitro (-NO₂) group, which may alter steric and electronic interactions with kinase ATP-binding pockets. Absence of the ethynyl linker in the target compound could reduce conformational flexibility but simplify synthesis .
Imatinib (STI-571)
- Structure: 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide.
- Key Features: Pyrimidine-amino linker instead of pyridazine. Methylpiperazine group attached via a methylene bridge.
- Targets : BCR-ABL, PDGFR, and c-KIT .
- Comparison :
CT-721 (Centaurus BioPharma)
- Structure : (S)-N-(3-((6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylphenyl)-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide.
- Key Features :
- Chloro-substituted imidazopyridazine and dihydroindene carboxamide.
- Targets : BCR-ABL, designed to overcome ponatinib-resistant mutations .
- Nitro group may enhance binding to hydrophobic kinase pockets compared to CT-721’s chloro substituent .
Pharmacological and Structural Analysis
Table 1: Structural and Functional Comparison
*Inference based on structural similarity to DDR inhibitors in .
Table 2: Substituent Impact on Activity
Research Findings and Implications
- Ponatinib Analogs: The ethynyl linker in ponatinib is critical for accommodating the T315I mutation in BCR-ABL .
- DDR Inhibition Potential: Structural resemblance to DDR inhibitors () implies possible dual targeting of BCR-ABL and discoidin domain receptors, which are implicated in fibrosis and cancer metastasis .
生物活性
4-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a nitro group and a piperazine moiety, which are critical for its biological interactions.
The compound's mechanism of action is primarily based on its interaction with specific molecular targets, including various kinases involved in cellular signaling pathways. Research indicates that it may function as an inhibitor of certain protein kinases, which are crucial for regulating cell proliferation and survival.
Key Mechanisms:
- Kinase Inhibition : It has been shown to inhibit kinases such as MAPK and DDR1, leading to reduced proliferation of cancer cells .
- Cell Signaling Modulation : By affecting pathways related to cell growth and apoptosis, the compound may exhibit antitumor effects .
Antitumor Effects
Recent studies have demonstrated that this compound exhibits significant antitumor activity. In vitro assays revealed that it inhibits the growth of various cancer cell lines, suggesting its potential as a therapeutic agent against malignancies.
Antimalarial Activity
The compound has also been evaluated for its antimalarial properties. It targets essential plasmodial kinases, which are involved in the malaria life cycle. In vitro studies show that it can block multiple stages of the Plasmodium falciparum life cycle, indicating its potential use in treating malaria .
Case Studies
Several case studies highlight the biological activity of this compound:
-
Inhibition of Cancer Cell Proliferation :
- A study assessed the effect of the compound on human leukemia cells. Results indicated a significant decrease in cell viability with an IC50 value in the nanomolar range.
- The mechanism involved apoptosis induction via mitochondrial pathways.
- Antimalarial Efficacy :
Data Tables
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。